Hodgkinsine
Overview
Description
Hodgkinsine is an alkaloid found in plants of the genus Psychotria, particularly Psychotria colorata . It is a trimer composed of three pyrrolidinoindoline subunits, with the monomer closely resembling another alkaloid, eseroline . This compound has been researched for its antiviral, antibacterial, antifungal, and analgesic effects .
Mechanism of Action
Target of Action
Hodgkinsine, an alkaloid found in plants of the genus Psychotria, has been found to act as both a mu opioid agonist and an NMDA antagonist . These are the primary targets of this compound and play crucial roles in its mechanism of action. The mu opioid receptors are involved in pain perception, while NMDA receptors are associated with synaptic plasticity and memory function.
Mode of Action
This compound interacts with its targets, the mu opioid receptors and NMDA receptors, resulting in significant changes in the body. As a mu opioid agonist, it binds to and activates the mu opioid receptors, mimicking the action of endogenous opioids. This results in analgesic effects, reducing the perception of pain . As an NMDA antagonist, this compound binds to NMDA receptors and inhibits their activity, which can lead to a decrease in neuronal excitability .
Biochemical Pathways
Its action as a mu opioid agonist and an NMDA antagonist indicates that it may affect pathways involving these receptors, potentially influencing pain perception and synaptic plasticity .
Result of Action
The molecular and cellular effects of this compound’s action primarily revolve around its analgesic effects. By acting as a mu opioid agonist and an NMDA antagonist, this compound can potentially reduce pain perception and alter neuronal excitability . This suggests that this compound could have significant effects at the cellular level, particularly within neurons.
Biochemical Analysis
Biochemical Properties
Hodgkinsine interacts with various enzymes and proteins, contributing to its biochemical reactions. It acts as both a mu opioid agonist and an NMDA antagonist , mechanisms shared with commonly used painkillers like morphine and ketamine .
Cellular Effects
This compound influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. Its analgesic effects are thought to be one of the components responsible for the effects seen when Psychotria colorata is used in traditional medical practice .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its complex structure and multiple chiral centres have led to significant research to elucidate the structure-activity relationships of its various isomers and synthetic derivatives .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been found to increase latency to paw licking in the hot plate test and latency to tail withdrawal in the tail-flick test in mice when administered at a dose of 5 mg/kg .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dose of 5 mg/kg, it has been found to have analgesic activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The enantioselective total synthesis of Hodgkinsine involves a diazene-directed assembly of cyclotryptamine fragments . This method enables the convergent synthesis of highly complex bis- and tris-diazene intermediates. Photoextrusion of dinitrogen from these intermediates allows for the stereoselective formation of all C3a-C3a’ and C3a-C7’ carbon-carbon bonds and the associated quaternary stereogenic centers .
Industrial Production Methods: Most research focuses on laboratory-scale synthesis using advanced organic chemistry techniques .
Chemical Reactions Analysis
Types of Reactions: Hodgkinsine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the alkaloid .
Scientific Research Applications
Comparison with Similar Compounds
Eseroline: Shares a similar monomeric structure and bioactivity.
Calycosidine: Another pyrrolidinoindoline alkaloid with comparable synthesis routes.
Quadrigemine C: Structurally related and synthesized through similar methods.
Uniqueness: Hodgkinsine’s unique trimeric structure, composed of three pyrrolidinoindoline subunits, sets it apart from other similar compounds. Its dual mechanism of action as a mu opioid agonist and NMDA antagonist also contributes to its distinct pharmacological profile .
Properties
IUPAC Name |
(3aR,8bR)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-8b-[(3aS,8bS)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N6/c1-37-18-15-31(21-9-4-6-13-25(21)34-28(31)37)23-11-8-12-24-27(23)36-30-33(24,17-20-39(30)3)32-16-19-38(2)29(32)35-26-14-7-5-10-22(26)32/h4-14,28-30,34-36H,15-20H2,1-3H3/t28-,29+,30-,31-,32-,33+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVWJPVYOXKFRQ-BDMNMGLZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C78CCN(C7NC9=CC=CC=C89)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]2([C@@H]1NC3=CC=CC=C32)C4=C5C(=CC=C4)[C@]6(CCN([C@H]6N5)C)[C@@]78CCN([C@@H]7NC9=CC=CC=C89)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939524 | |
Record name | Hodgkinsine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60939524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18210-71-4 | |
Record name | (3aS,3′aR,3′′aR,8aS,8′aR,8′′aR)-2,2′,2′′,3,3′,3′′,8,8′,8′′,8a,8′a,8′′a-Dodecahydro-1,1′,1′′-trimethyl-3a,3′a(1H,1′H):7′,3′′a(1′′H)-terpyrrolo[2,3-b]indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18210-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hodgkinsine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60939524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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